

Impurity Profiling & Characterization Guide: 2-Methoxy-4-methyl-N-phenylaniline

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Compound of Interest

Compound Name: 2-Methoxy-4-methyl-N-phenylaniline

CAS No.: 808114-08-1

Cat. No.: B1365263

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Executive Summary & Molecule Profile[1]

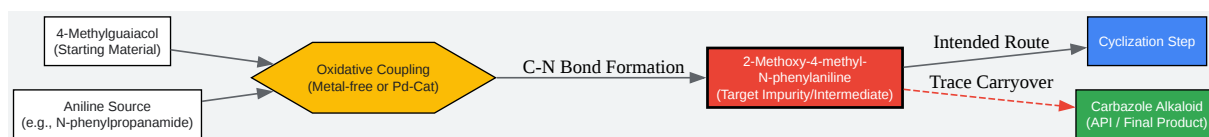
Target Analyte: **2-Methoxy-4-methyl-N-phenylaniline** CAS: 808114-08-1 Molecular Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol Classification: Diphenylamine Derivative / Process-Related Impurity

This guide provides a technical roadmap for the detection, quantification, and characterization of **2-Methoxy-4-methyl-N-phenylaniline** (MMPA). Commonly generated during the oxidative coupling of phenols (e.g., 4-methylguaiacol) with anilines or via Pd-catalyzed C-H activation, MMPA represents a critical process impurity in the synthesis of carbazole-based alkaloids (e.g., murrayafoline A) and hole-transport materials for organic electronics.

Due to its structural similarity to known genotoxic aromatic amines, MMPA requires rigorous profiling to meet ICH M7 (mutagenic impurities) and ICH Q3A/B (impurity thresholds) guidelines.

Origin & Formation Pathway (Process Context)

Understanding the "birth" of the impurity is the first step in control. MMPA typically arises as an intermediate or byproduct in metal-free or metal-catalyzed oxidative coupling reactions.



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Figure 1: Formation pathway of MMPA. The red dashed line indicates the risk of impurity carryover into the final API if not purged during cyclization.

Comparative Analytical Guide

This section objectively compares three distinct methodologies for profiling MMPA. The choice of method depends on the stage of development and the required Limit of Quantitation (LOQ).

Method A: HPLC-UV/Fluorescence (Routine QC)

Best For: Routine batch release, process monitoring (>0.05% levels).

- Mechanism: Reversed-phase separation utilizing the hydrophobicity of the diphenylamine scaffold.
- Detection: UV at 285 nm (max absorption) or Fluorescence (Ex: 285 nm / Em: 340 nm) for enhanced selectivity.
- Pros: Robust, low cost, high reproducibility.
- Cons: Limited sensitivity for trace genotoxic screening (<10 ppm).

Method B: UHPLC-APCI-MS/MS (Trace Analysis)

Best For: Genotoxic impurity screening, cleaning validation, trace quantitation (<1 ppm).

- Mechanism: Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for diphenylamines due to their non-polar nature and potential for poor ionization in ESI.
- Detection: MRM (Multiple Reaction Monitoring) mode.
- Pros: Extreme sensitivity, structural confirmation via fragmentation.
- Cons: High capital cost, requires stable isotope labeled internal standards for best accuracy.

Method C: qNMR (Reference Standard Certification)

Best For: Establishing the purity of the MMPA reference standard itself.

- Mechanism: Proton NMR using an internal standard (e.g., maleic acid or TCNB) to determine absolute purity.
- Pros: Primary method (no reference standard needed), non-destructive.
- Cons: High LOD (requires mg quantities), not suitable for trace analysis in API matrix.

Performance Data Comparison

Feature	HPLC-UV (Method A)	UHPLC-APCI-MS/MS (Method B)	qNMR (Method C)
Linearity Range	0.5 µg/mL – 100 µg/mL	1 ng/mL – 1000 ng/mL	N/A (Single Point)
LOD (Limit of Detection)	~0.1 µg/mL (0.05%)	~0.5 ng/mL (ppm level)	~1 mg (absolute)
Specificity	Moderate (RT dependent)	High (Mass + Fragment)	High (Structural)
Throughput	High (15 min run)	High (5-8 min run)	Low
Cost per Sample	\$	\$	

Detailed Experimental Protocols

Protocol 1: Routine Quantification by HPLC-UV

This protocol is self-validating through the use of Resolution Solutions.

Reagents:

- Acetonitrile (HPLC Grade)
- Water (Milli-Q)
- Formic Acid (0.1%)
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m.

Instrument Parameters:

- Flow Rate: 1.0 mL/min
- Temperature: 30°C
- Detector: DAD at 285 nm (Reference 360 nm)
- Injection Vol: 10 μ L

Gradient Table:

Time (min)	% Water (0.1% FA)	% Acetonitrile
0.0	90	10
10.0	10	90
12.0	10	90
12.1	90	10

| 15.0 | 90 | 10 |

System Suitability Criteria:

- Tailing Factor (MMPA peak): 0.8 – 1.2
- %RSD (n=6 injections): < 2.0%
- Critical: Resolution between MMPA and parent Diphenylamine (if present) must be > 2.0.

Protocol 2: Trace Genotox Screening by UHPLC-MS/MS

Rationale: Diphenylamines protonate weakly. APCI (Atmospheric Pressure Chemical Ionization) often yields better sensitivity than ESI for this class of hydrophobic amines.

MS Source Settings (APCI Positive):

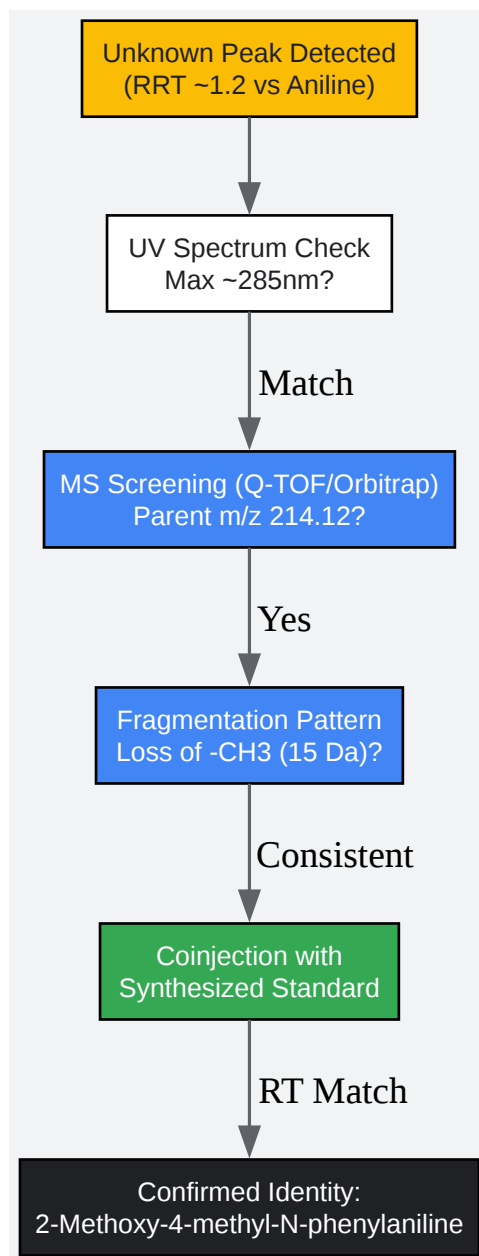
- Corona Current: 4.0 μ A
- Source Temp: 350°C
- Cone Voltage: 30 V
- Collision Energy: Ramp 15-35 eV

MRM Transitions (Precursor -> Product):

- Quantifier: 214.1 [M+H]⁺ → 199.1 [M-CH₃]⁺ (Loss of methyl from methoxy group)
- Qualifier: 214.1 [M+H]⁺ → 182.1 [M-OCH₃]⁺ (Loss of methoxy)

Structural Identification & Logic Flow

When an unknown peak appears at the expected Relative Retention Time (RRT) of MMPA, the following logic flow confirms identity.



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Figure 2: Decision tree for identifying MPPA in complex matrices.

References

- ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). [Link](#)

- PubChem.**2-Methoxy-4-methyl-N-phenylaniline** Compound Summary. National Library of Medicine. [Link](#)
- ResearchGate.Direct Amination of Phenols under Metal-Free Conditions (Context for Synthesis).[Link](#)
- BenchChem.Comparative Guide to HPLC and Alternative Methods for Purity Analysis of Diphenylamine Derivatives.[Link](#)
- J-Stage.Determination of Diphenylamine in Agricultural Products by HPLC-FL (Fluorescence Detection Parameters).[Link](#)
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